Pentopyranic acid
Description
Pentopyranic acid (C₁₀H₁₃O₈N₃) is a cytosine nucleoside isolated from Streptomyces griseochromogenes during studies on the biosynthesis of the nucleoside antibiotic blasticidin S . Structurally, it consists of a cytosine base linked to a β-D-glucopyranosyluronic acid moiety via a glycosidic bond (Fig. 1). Its amphoteric nature arises from two ionizable groups: a carboxylic acid (pKa ≈ 2.3) and the amino group of the cytosine nucleus (pKa ≈ 4.0) . UV absorption spectra confirm its cytosine-derived structure, with maxima at 276 nm (in 0.01 N HCl) and 270 nm (in 0.01 N NaOH) .
Key spectroscopic data include:
- ¹H-NMR: Anomeric proton signals at δ 5.84 (J = 8 Hz) and δ 4.40 (J = 9 Hz), characteristic of axial-equatorial coupling in the glucuronic acid ring .
- Mass spectrometry: Fragment ions (e.g., m/z 410, 349) from its methyl tetra-acetate derivative confirm the glucuronic acid moiety .
This compound is hypothesized to act as a biosynthetic intermediate in blasticidin S production, linking cytosine nucleosides to hexuronic acid-containing precursors .
Properties
CAS No. |
59862-05-4 |
|---|---|
Molecular Formula |
C10H13N3O7 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O7/c11-3-1-2-13(10(19)12-3)8-6(16)4(14)5(15)7(20-8)9(17)18/h1-2,4-8,14-16H,(H,17,18)(H2,11,12,19)/t4-,5-,6+,7-,8+/m0/s1 |
InChI Key |
CHKIQPXDGYGCHW-YOWKYNACSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
1-(beta-D-glucopyranosyluronic acid)cytosine pentopyranic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Related Nucleosides
Functional Analogues: Blasticidin S and Capreomycin
- Blasticidin S : A nucleoside antibiotic containing cytosinine as its nucleoside component. Unlike this compound, cytosinine lacks a uronic acid group, instead featuring a disaccharide moiety . This structural divergence underscores the specificity of this compound’s role in uronic acid integration during biosynthesis.
- Capreomycin: A peptide antibiotic with a disaccharide unit .
Research Implications and Gaps
Current data emphasize this compound’s unique role in blasticidin S biosynthesis, but detailed comparisons with pentopyranines A–F and other nucleoside antibiotics remain underexplored. Future studies should prioritize:
Full structural characterization of pentopyranines A–F.
Enzymatic studies to confirm this compound’s role in uronic acid transfer.
Comparative bioactivity assays against cytosine-based antibiotics like blasticidin S.
Q & A
Q. 1.1. How is pentopyranic acid structurally characterized, and what analytical techniques are essential for confirming its identity?
Methodological Answer: Structural elucidation of this compound (1-(β-D-glucopyranosyluronic acid)-cytosine) requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR):
- 1H-NMR (100 MHz) reveals key signals, such as the anomeric proton at δ 5.84 (d, J=8 Hz) and cytosine protons (H5 at δ 6.47, H6 at δ 8.08). Coupling constants (e.g., J₁,₂=8.5 Hz) confirm the β-configuration of the glucuronic acid moiety .
- Decoupling experiments resolve overlapping signals in complex spectra .
- Mass Spectrometry (MS):
- UV Spectroscopy:
Q. 1.2. What is the biosynthetic role of this compound in Streptomyces griseochromogenes, and how can this pathway be experimentally validated?
Methodological Answer: this compound is hypothesized as an intermediate in blasticidin S biosynthesis. Key validation approaches include:
- Isotopic Labeling:
- Genetic Knockout Studies:
- Comparative Metabolomics:
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in spectral data when characterizing novel this compound derivatives?
Methodological Answer: Contradictions in spectral interpretation often arise from overlapping signals or stereochemical ambiguities. Strategies include:
- High-Field NMR (≥500 MHz):
- 2D NMR Techniques:
- Computational Modeling:
Q. 2.2. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature conditions?
Methodological Answer: Design a multifactorial stability study:
- pH Range:
- Test stability in buffers (pH 2–10) to simulate physiological and storage conditions.
- Temperature Gradients:
- Incubate samples at 4°C, 25°C, and 37°C for 0–72 hours.
- Analytical Endpoints:
- Statistical Analysis:
- Use ANOVA to assess interactions between pH, temperature, and degradation rate.
Q. 2.3. How can researchers address the low solubility of this compound in aqueous systems for biological assays?
Methodological Answer: Solubility limitations require tailored formulation strategies:
- Co-Solvent Systems:
- Test DMSO, ethanol, or cyclodextrins at non-toxic concentrations (<1% v/v).
- pH Adjustment:
- Nanoformulation:
Data Contradiction Analysis
Q. 3.1. How should researchers interpret conflicting reports on this compound’s biological activity?
Methodological Answer: Contradictions may stem from assay variability or impurity profiles. Mitigation steps:
- Purity Validation:
- Standardized Assays:
- Adopt OECD guidelines for cytotoxicity or antimicrobial testing.
- Meta-Analysis:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
